(s)-Salmeterol - 135271-48-6

(s)-Salmeterol

Catalog Number: EVT-1210580
CAS Number: 135271-48-6
Molecular Formula: C25H37NO4
Molecular Weight: 415.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-salmeterol is 2-(Hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol in which the stereocentre has S configuration. It is an enantiomer of a (R)-salmeterol.
Classification and Source

(S)-Salmeterol belongs to the class of medications known as beta-2 adrenergic agonists. These drugs stimulate beta-2 adrenergic receptors, leading to bronchodilation. Salmeterol is derived from salicylaldehyde and other organic compounds through various synthetic routes, which have been refined over time to improve efficiency and yield.

Synthesis Analysis

The synthesis of (S)-salmeterol can be accomplished through several methods, with a focus on enantioselectivity to ensure the desired biological activity.

Key Synthesis Methods

  1. Asymmetric Reduction: One prominent method involves the asymmetric reduction of azidoketone using Pichia angusta yeast, achieving high enantiomeric excess (>95%) .
  2. Condensation Reactions: Another approach includes the condensation of 6-(4-phenylbutoxy)hexylbenzylamine with various aldehydes, followed by catalytic hydrogenation to yield (S)-salmeterol .
  3. Microbial Synthesis: Other methods utilize microbial cultures, such as Rhodotorula rubra, for the transformation of precursor compounds into (S)-salmeterol .

These methods highlight the versatility in synthetic strategies employed to produce (S)-salmeterol efficiently while maintaining high purity.

Molecular Structure Analysis

(S)-Salmeterol has a complex molecular structure characterized by its elongated lipophilic side chain, which is crucial for its mechanism of action.

Structural Details

  • Chemical Formula: C25_{25}H37_{37}N1_{1}O4_{4}
  • Molecular Weight: Approximately 413.58 g/mol
  • Functional Groups: The structure incorporates an aromatic ring, ether linkages, and a secondary amine.

The unique structure allows for prolonged interaction with beta-2 adrenergic receptors, contributing to its long-lasting effects compared to other short-acting beta agonists .

Chemical Reactions Analysis

(S)-Salmeterol participates in several chemical reactions during its synthesis and metabolism:

  1. Catalytic Hydrogenation: This reaction is pivotal in reducing double bonds within the synthesized intermediates to form (S)-salmeterol.
  2. Hydroxylation: In metabolic pathways, (S)-salmeterol undergoes hydroxylation primarily through cytochrome P450 enzymes, leading to metabolites that are excreted via urine and feces .
  3. Salt Formation: The conversion of (S)-salmeterol into salmeterol xinafoate involves the formation of a salt which enhances solubility and stability.

These reactions are essential for both the synthesis of (S)-salmeterol and its pharmacokinetic behavior in the body.

Mechanism of Action

(S)-Salmeterol exerts its therapeutic effects primarily through selective agonism at beta-2 adrenergic receptors located in bronchial smooth muscle.

Mechanistic Pathway

  1. Receptor Activation: Upon inhalation, (S)-salmeterol binds to beta-2 adrenergic receptors, activating G protein-coupled pathways.
  2. cAMP Production: This activation stimulates adenylyl cyclase, increasing cyclic adenosine monophosphate levels.
  3. Smooth Muscle Relaxation: Elevated cAMP activates protein kinase A, leading to the phosphorylation of myosin light chain kinase and subsequent relaxation of bronchial smooth muscle .

Additionally, (S)-salmeterol possesses anti-inflammatory properties by inhibiting mast cell mediators such as histamines and leukotrienes, further aiding in asthma management .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of (S)-salmeterol is crucial for its application in pharmaceuticals:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.
  • Melting Point: The melting point is approximately 150°C .

These properties influence formulation strategies for effective delivery via inhalation devices.

Applications

(S)-Salmeterol is primarily used in clinical settings for managing respiratory conditions:

  1. Asthma Management: It is indicated for patients with severe persistent asthma not adequately controlled by short-acting beta agonists or corticosteroids.
  2. Chronic Obstructive Pulmonary Disease Treatment: As a maintenance therapy, it helps improve lung function and reduce exacerbations.
  3. Combination Therapies: Often used alongside inhaled corticosteroids like fluticasone propionate for enhanced efficacy .

Research continues into optimizing its use and understanding its pharmacodynamics further, particularly concerning patient populations with varying metabolic capacities.

Chemical Identity and Stereochemical Characterization

Structural Elucidation of (S)-Salmeterol: Molecular Formula and Stereoisomerism

(S)-Salmeterol (C₂₅H₃₇NO₄; molecular weight 415.57 g/mol) is a chiral β₂-adrenergic receptor agonist characterized by a single stereogenic center at the ethanolamine side chain. Its structure comprises three key domains: (i) a salicyl alcohol head group with meta-hydroxymethyl and para-hydroxy substituents, (ii) a secondary ethanolamine linker with the (S)-configured chiral carbon, and (iii) a lipophilic phenylbutoxyhexyl tail (Fig. 1). The absolute configuration of the (S)-enantiomer is defined by the Cahn-Ingold-Prelog priority rules, where the hydroxyl-bearing carbon adopts an S-orientation. This enantiomer is the mirror image of the therapeutically active (R)-salmeterol, sharing identical physicochemical properties (e.g., log P = 3.5) but differing in spatial orientation [4] [9].

Table 1: Key Identifiers for (S)-Salmeterol

PropertyIdentifier
CAS Registry Number135271-48-6
IUPAC Name2-(Hydroxymethyl)-4-[(1S)-1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl]phenol
ChEMBL IDCHEMBL1201571
ChemSpider ID7987886
InChI KeyGIIZNNXWQWCKIB-RUZDIDTESA-N

Enantiomeric Synthesis and Resolution Techniques

Two principal strategies enable access to enantiopure (S)-salmeterol (>95% ee):

Biotransformation: Procopiou et al. employed Pichia angusta (formerly Hansenula polymorpha) to asymmetrically reduce azidoketone precursor 6 (Fig. 2A). This enzymatic reduction yielded (S)-azido alcohol 7 with 98% ee, which was subsequently hydrogenated and deprotected to furnish (S)-salmeterol in 54% overall yield [5]. The biocatalyst’s stereoselectivity arises from its specific binding pocket that discriminates between prochiral faces of the ketone.

Chiral Resolution: Preparative chiral nonaqueous capillary electrophoresis (NACE) using L(+)-tartaric acid-boric acid complexes achieves baseline separation (Rs = 2.18) of salmeterol enantiomers. The separation mechanism involves diastereomeric ion-pair formation between the protonated amine group of salmeterol and the anionic chiral selector. Optimal conditions use methanol-based electrolytes containing 120 mM L(+)-tartaric acid and 120 mM boric acid at pH* 0.93, enabling quantification of enantiomeric impurities down to 0.9% [8].

Comparative Analysis of (S)- and (R)-Salmeterol: Pharmacological Implications

Pharmacological profiling reveals stark contrasts between the enantiomers:

  • Receptor Binding: (R)-Salmeterol exhibits 40-fold greater β₂-adrenoceptor (B2ADR) agonism (EC₅₀ = 0.4 nM) than the (S)-enantiomer. While (R)-salmeterol fully activates adenylyl cyclase, (S)-salmeterol shows negligible cAMP generation (<5% of racemate at 100 nM) [1] [9].
  • Bronchopulmonary Distribution: Equine studies demonstrate enantioselective lung retention. After inhaled racemic dosing, central lung tissue showed 30% higher (R)-enantiomer concentrations, attributed to B2ADR binding. Conversely, (S)-salmeterol accumulates preferentially in peripheral lung regions (Fig. 3), suggesting lipid-driven partitioning rather than receptor-mediated retention [9].
  • Functional Antagonism: Primate models indicate (S)-salmeterol lacks bronchodilatory activity. At equipotent doses, (R,R)-formoterol (0.56 μg/kg) inhibited methacholine-induced bronchoconstriction by 76%, while (S,S)-formoterol (0.54 μg/kg) was inactive—a pattern extrapolated to salmeterol enantiomers [2].

Table 2: Pharmacological Comparison of Salmeterol Enantiomers

Property(R)-Salmeterol(S)-Salmeterol
β₂-Adrenoceptor AgonismHigh (EC₅₀ 0.4 nM)Negligible (>100x lower)
Bronchodilation (Primate)76% inhibition at 0.56 μg/kgNo significant effect
Central Lung Retention30% higher than (S)Lower than (R)
Peripheral Lung RetentionModerateHighest accumulation
Receptor Off-rateSlow (exosite binding)Not applicable

X-ray Crystallography and Solid-State Properties

Salmeterol xinafoate (1-hydroxy-2-naphthoate salt) exists as two polymorphs, with Form I being the commercially relevant phase:

  • Crystal Structure: Form I (monoclinic P2₁ space group) features a three-dimensional H-bond network where the xinafoate carboxylate interacts with the salmeterol ammonium group (N⁺–H⋯O⁻ = 1.86 Å). The phenylbutoxy tail adopts a fully extended conformation, facilitating van der Waals contacts between hydrophobic domains [3] [7].
  • Thermal Behavior: Form I melts at 124°C (ΔH = 98 J/g), while metastable Form II melts at 138°C (ΔH = 105 J/g). The lower melting point of Form I correlates with its higher thermodynamic stability, as confirmed by lattice energy calculations (−168.3 kcal/mol vs. −159.8 kcal/mol for Form II) [7].
  • Vibrational Signatures: Raman spectroscopy distinguishes polymorphs via C=O stretching bands: Form I shows a single peak at 1652 cm⁻¹, while Form II exhibits split peaks at 1647 cm⁻¹ and 1661 cm⁻¹ due to distinct H-bond geometries. NIR spectroscopy further reveals Form I’s unique overtone band at 5970 cm⁻¹ [7].
  • Morphology: Form I crystals exhibit prismatic habits dominated by {011} and {110} facets, with surface energies (γ) ranking: γ{110} > γ{001} > γ{011}. This anisotropy influences powder flowability and aerosolization efficiency in dry powder inhalers [3].

Table 3: Solid-State Characteristics of Salmeterol Xinafoate Polymorphs

PropertyForm IForm II
Crystal SystemMonoclinic (P2₁)Not reported
Melting Point124°C138°C
Lattice Energy−168.3 kcal/mol−159.8 kcal/mol
Characteristic Raman Shift1652 cm⁻¹ (C=O)1647/1661 cm⁻¹ (C=O)
StabilityThermodynamically stableMetastable

Properties

CAS Number

135271-48-6

Product Name

(s)-Salmeterol

IUPAC Name

2-(hydroxymethyl)-4-[(1S)-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol

Molecular Formula

C25H37NO4

Molecular Weight

415.6 g/mol

InChI

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m1/s1

InChI Key

GIIZNNXWQWCKIB-RUZDIDTESA-N

SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O

Isomeric SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNC[C@H](C2=CC(=C(C=C2)O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.